Superior mGlu2 Potency and Efficacy
JNJ-46356479 demonstrates a more potent and efficacious allosteric modulation of the mGlu2 receptor compared to the clinically investigated PAM JNJ-40411813 (ADX71149). In vitro functional assays show JNJ-46356479 has an EC50 of 78 nM and an Emax of 256% . In contrast, JNJ-40411813 exhibits an EC50 of 147 ± 42 nM and an Emax of 119 ± 9% in a [35S]GTPγS binding assay with human mGlu2 CHO cells [1]. This represents a 1.9-fold greater potency and a 2.2-fold higher maximal efficacy for JNJ-46356479.
| Evidence Dimension | Functional activity at human mGlu2 receptor (EC50 and Emax) |
|---|---|
| Target Compound Data | EC50 = 78 nM; Emax = 256% |
| Comparator Or Baseline | JNJ-40411813: EC50 = 147 nM; Emax = 119% |
| Quantified Difference | 1.9x more potent; 2.2x higher efficacy |
| Conditions | Functional assays using human mGlu2 receptor in recombinant cell lines. |
Why This Matters
Higher potency reduces the compound concentration required for target engagement, minimizing potential off-target effects, while higher efficacy ensures a maximal potentiation of the receptor's response to endogenous glutamate, a critical factor for in vivo efficacy.
- [1] Lavreysen H, et al. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor. Pharmacol Res Perspect. 2015;3(1):e00106. View Source
